molecular formula C20H19FN4O2 B2401454 (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone CAS No. 1251564-25-6

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

Cat. No.: B2401454
CAS No.: 1251564-25-6
M. Wt: 366.396
InChI Key: FIHXWLVUOBKQTL-UHFFFAOYSA-N
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Description

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, and is functionalized with a fluorophenyl group, a methyl group, and a morpholino group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthyridine core and the morpholino group distinguishes it from other similar compounds, potentially enhancing its therapeutic potential and versatility in chemical synthesis.

Properties

IUPAC Name

[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHXWLVUOBKQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)F)C(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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